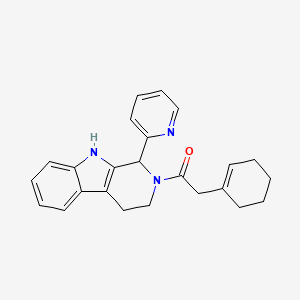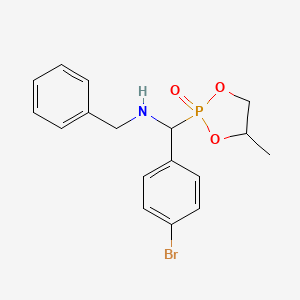![molecular formula C25H18N2O3 B6021382 3-methoxy-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6021382.png)
3-methoxy-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]benzamide, also known as MNB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNB is a fluorescent compound that is commonly used as a probe for detecting protein-protein interactions and for monitoring cellular processes. In
Mécanisme D'action
3-methoxy-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]benzamide is a fluorescent compound that emits light when excited by a specific wavelength of light. The mechanism of action of this compound involves the binding of the compound to the hydrophobic pockets of proteins, which causes a change in the fluorescence intensity of the compound. This change in fluorescence intensity can be used to monitor protein-protein interactions and cellular processes.
Biochemical and physiological effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not affect cell viability or proliferation. This compound has also been shown to be stable under physiological conditions, which makes it an ideal tool for studying cellular processes in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-methoxy-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]benzamide in lab experiments is its high sensitivity and specificity for detecting protein-protein interactions and cellular processes. This compound is also non-toxic and stable under physiological conditions, which makes it an ideal tool for studying cellular processes in vivo. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental conditions.
Orientations Futures
There are several future directions for the use of 3-methoxy-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]benzamide in scientific research. One potential application is in the development of new drugs that target specific protein-protein interactions. This compound could be used as a tool for screening potential drug candidates and for monitoring the activity of these drugs in vivo. Another potential application is in the development of new imaging techniques for studying cellular processes in vivo. This compound could be used as a fluorescent probe for imaging cellular processes in real-time, which could provide valuable insights into the dynamics of these processes. Overall, the potential applications of this compound in scientific research are vast and varied, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of 3-methoxy-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]benzamide involves the reaction of 2-amino-5-methoxybenzoic acid with 2-hydroxy-1-naphthaldehyde and 2-amino-4-methylphenol in the presence of acetic acid and sulfuric acid. The resulting product is then purified through recrystallization. The overall yield of this synthesis method is approximately 50%.
Applications De Recherche Scientifique
3-methoxy-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]benzamide has been widely used as a fluorescent probe for detecting protein-protein interactions and for monitoring cellular processes. It has been shown to bind to the hydrophobic pockets of proteins, which allows it to be used as a tool for studying protein-protein interactions. This compound has also been used to study the conformational changes of proteins and to monitor the activity of enzymes.
Propriétés
IUPAC Name |
3-methoxy-N-(2-naphthalen-1-yl-1,3-benzoxazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O3/c1-29-19-9-4-8-17(14-19)24(28)26-18-12-13-23-22(15-18)27-25(30-23)21-11-5-7-16-6-2-3-10-20(16)21/h2-15H,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRWIWZMZVRYEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-fluorophenyl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6021310.png)

![ethyl [(5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B6021316.png)
![3-phenyl-1H-pyrazole-4-carbaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B6021348.png)
![N'-(3,5-dibromo-4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B6021354.png)


![methyl 3-amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B6021361.png)

![4-[6-(4-isobutyryl-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B6021371.png)
![2-({[2-(4-acetyl-1-piperazinyl)ethyl]amino}methylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B6021373.png)
![2-{[3-(anilinosulfonyl)-4-bromobenzoyl]amino}benzoic acid](/img/structure/B6021378.png)
![3-ethyl-6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone](/img/structure/B6021395.png)